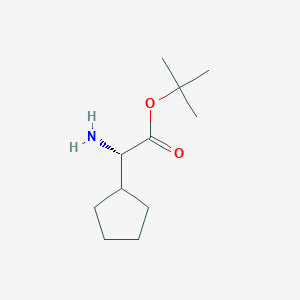
(S)-tert-Butyl 2-amino-2-cyclopentylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-amino-2-cyclopentylacetate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group attached to the alpha carbon of the amino acid structure, with a tert-butyl ester protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-2-cyclopentylacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino group and the ester functionality.
Amination: Cyclopentanone is first converted to 2-cyclopentylacetic acid through a Grignard reaction followed by hydrolysis.
Esterification: The 2-cyclopentylacetic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 2-cyclopentylacetate.
Amination: The ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentanone or 2-cyclopentylacetic acid.
Reduction: Formation of tert-butyl 2-amino-2-cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-tert-Butyl 2-amino-2-cyclopentylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Amino-2-cyclopentylacetic acid: A closely related compound without the tert-butyl ester group.
(S)-Methyl 2-amino-2-cyclopentylacetate: Similar structure but with a methyl ester group instead of tert-butyl.
Uniqueness
(S)-tert-Butyl 2-amino-2-cyclopentylacetate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may provide advantages in terms of stability and selectivity in various applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
tert-butyl (2S)-2-amino-2-cyclopentylacetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1 |
InChIキー |
LNGYENBQPBVHBE-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](C1CCCC1)N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
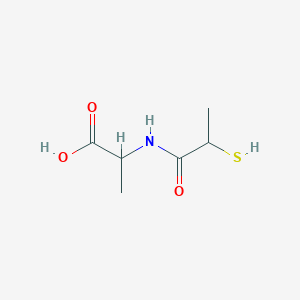
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)
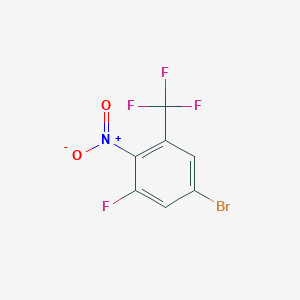




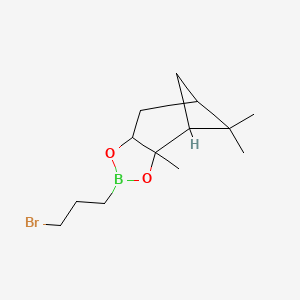
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
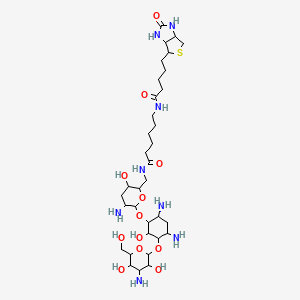
![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
